1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is a halogenated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is noteworthy for its potential applications in medicinal chemistry and material science due to the presence of iodine, which can enhance biological activity and facilitate various chemical reactions. The compound's structure includes an ethyl group and two iodine substituents positioned at the 2 and 4 positions of the imidazole ring, along with a methyl group at the 5 position.
The synthesis and characterization of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole have been documented in various scientific articles and patents. The compound can be synthesized through several methods involving imidazole derivatives and iodine reagents, reflecting its relevance in organic synthesis and pharmaceutical applications.
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole belongs to the class of halogenated imidazoles, which are important in medicinal chemistry for their biological activities. It can also be classified under heterocycles, specifically as a substituted imidazole.
The synthesis of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole typically involves a multi-step process starting from readily available precursors such as imidazole or its derivatives. One common method includes:
The synthesis often requires precise control over reaction conditions (temperature, solvent choice) to optimize yields and minimize side reactions. For example, using solvents like tetrahydrofuran can facilitate the solubility of iodine during iodination steps .
The molecular formula for 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole is CHIN. Its structure features:
The molecular weight is approximately 307.96 g/mol. The compound's structure can be visualized using molecular modeling software, which allows for an understanding of its three-dimensional conformation.
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole participates in various chemical reactions typical for halogenated compounds:
The reactivity of this compound is influenced by the electron-withdrawing nature of the iodine atoms, which enhances nucleophilicity at other positions on the imidazole ring.
The mechanism of action for compounds like 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole often involves:
Studies have shown that halogenated imidazoles exhibit diverse biological activities, including antimicrobial and anticancer properties .
Relevant data includes melting point ranges (if available) and spectral data (NMR, IR) that confirm structural integrity.
1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole has potential applications in:
Research continues into exploring its full potential in various fields, including pharmaceuticals and advanced materials .
Diiodo-substituted imidazole derivatives exert their antimicrobial effects through multimodal mechanisms that impede resistance development. The orthogonal steric profile of iodine atoms enables optimal van der Waals contacts within hydrophobic enzyme pockets, while their electron-deficient character facilitates halogen bonding with carbonyl oxygen or nitrogen atoms in catalytic residues. These interactions critically disrupt essential microbial enzymes and metabolic pathways. For instance, in Escherichia coli, diiodoimidazole derivatives inhibit the bacterial FabH–CoA complex (β-ketoacyl-acyl carrier protein synthase III), a pivotal enzyme in fatty acid biosynthesis. Molecular docking studies confirm that the 2,4-diiodo substitution pattern facilitates deep penetration into the enzyme’s active site, forming halogen bonds with Gly151 and His244 residues that impair substrate recognition [4] [9].
Beyond direct enzymatic inhibition, these compounds counter efflux-mediated resistance—a primary failure mechanism of existing antibiotics. The hydrophobic surface generated by iodine substituents reduces affinity for polyspecific efflux pumps (e.g., Resistance Nodulation Division (RND) transporters) in Gram-negative pathogens. This allows intracellular accumulation at concentrations sufficient to trigger lethal oxidative stress through disruption of redox homeostasis. Comparative studies indicate that diiodoimidazoles maintain potency against Staphylococcus aureus strains overexpressing NorA and MepA efflux pumps, whereas non-halogenated analogs show >64-fold reduced activity under identical conditions [3] [7] [9].
The synthetic trajectory of 1,3-disubstituted diiodoimidazoles has evolved from classical condensation methods toward atom-economical strategies accommodating structural diversification. Early routes relied on N-alkylation of 4,5-diiodoimidazole precursors, where ethylation at N1 employed ethyl iodide under basic conditions (K₂CO₃/DMF), followed by regioselective methylation at C5 using methylmagnesium bromide. However, this sequence suffered from moderate yields (45–60%) due to competing dialkylation and iodine displacement [1] [5].
Contemporary green approaches have markedly improved efficiency and sustainability:
Table 1: Synthetic Methodologies for 1,3-Disubstituted-4,5-Diiodo-1H-Imidazole Derivatives
Method | Conditions | Key Advantages | Yield Range | Limitations |
---|---|---|---|---|
Classical N-alkylation | K₂CO₃, DMF, 80°C, 12 h | Simple reagents | 45–60% | Low regioselectivity, byproducts |
One-pot multicomponent | Solvent-free, 70°C, 2 h | Atom economy, high purity | 90–98% | Limited to primary amine substrates |
Late-stage diiodination | Pd(OAc)₂, NIS, CH₃CN, 60°C, 3 h | Modular diversification | 70–85% | Catalyst cost |
Diiodoimidazole derivatives exhibit a breadth of coverage against high-priority bacterial and fungal pathogens, particularly those designated as critical threats by global health agencies. Structure-activity relationship (SAR) analyses reveal that the 1-ethyl-5-methyl substitution pattern synergizes with 2,4-diiodo motifs to enhance penetration across dense microbial cell walls. Against Gram-negative ESKAPE pathogens (Enterobacter spp., Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa), these compounds achieve minimum inhibitory concentrations (MIC) of 8–32 µg/mL, outperforming non-halogenated analogs by 4–16-fold. This activity correlates with their ability to disrupt outer membrane integrity via interaction with lipopolysaccharide (LPS) components, as evidenced by increased 1-N-phenylnaphthylamine (NPN) uptake in treated cells [3] [7] [9].
Notably, diiodoimidazoles demonstrate exceptional potency against intracellular pathogens due to their lysosomotropic accumulation. In Mycobacterium bovis BCG—a model for Mycobacterium tuberculosis—1-ethyl-2,4-diiodo-5-methyl-1H-imidazole inhibits the essential cytochrome P450 enzyme CYP121 (Kᵢ = 0.3–0.6 µM), disrupting cyclodityrosine (cYY) conversion to mycocyclosin. This inhibition occurs via dual coordination: the imidazole nitrogen ligates the heme iron, while iodine atoms engage Phe226 and Arg231 in Pocket B of the enzyme active site. Consequently, these compounds reduce intracellular mycobacterial replication in macrophages by 2.7-fold at submicromolar concentrations, validating their potential against persistent infections [6].
Table 2: Antimicrobial Spectrum of 1-Ethyl-2,4-diiodo-5-methyl-1H-imidazole and Analogues
Pathogen Category | Representative Strains | MIC Range (µg/mL) | Primary Mechanism |
---|---|---|---|
Gram-positive bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | 4–16 | FabH inhibition, efflux pump evasion |
Gram-negative bacteria | Pseudomonas aeruginosa (carbapenem-resistant) | 16–32 | LPS disruption, OM permeabilization |
Mycobacteria | Mycobacterium bovis BCG | 0.5–2.0 | CYP121 inhibition, heme coordination |
Anaerobic bacteria | Clostridium difficile | 8–64 | Radical generation, DNA strand breaks |
The antiviral and antifungal potential of diiodoimidazoles remains underexplored but mechanistically plausible. Structural analogs like 1-ethyl-2-methylimidazole exhibit inhibitory activity against Candida albicans through lanosterol demethylase disruption, suggesting that diiodinated variants could leverage enhanced halogen bonding for tighter binding. Similarly, the scaffold’s ability to intercalate nucleic acids may confer broad-spectrum antiviral effects, warranting targeted investigation [5] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0